tert-Butyl (3-formylpyridin-4-yl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl (3-formylpyridin-4-yl)carbamate involves several key steps, starting from commercially available precursors. Zhang et al. (2018) describe a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, through nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a total yield of 71.4% (Zhang, Ye, Xu, & Xu, 2018).
Molecular Structure Analysis
Understanding the molecular structure of tert-Butyl (3-formylpyridin-4-yl)carbamate is crucial for its applications. Kant et al. (2015) conducted crystallographic studies on a similar carbamic acid tert-butyl ester, revealing the molecule's non-planar conformation and the presence of strong N–H···O hydrogen bonding, which stabilizes the crystal packing (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
The chemical reactivity of tert-Butyl (3-formylpyridin-4-yl)carbamate involves its participation in various organic reactions. Guinchard et al. (2005) demonstrate the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, showcasing its utility as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Physical Properties Analysis
The physical properties of tert-Butyl (3-formylpyridin-4-yl)carbamate, such as solubility, melting point, and boiling point, are essential for its handling and application in synthesis. While specific studies on these parameters were not found in the provided references, these properties generally depend on the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties of tert-Butyl (3-formylpyridin-4-yl)carbamate, including reactivity with various reagents, stability under different conditions, and its ability to undergo specific reactions, are vital for its application in medicinal chemistry and drug development. Hou et al. (2023) synthesized tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate and conducted a comprehensive analysis including molecular structure optimization via DFT, providing insights into the electronic and structural characteristics that influence its chemical properties (Hou et al., 2023).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(3-formylpyridin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWCFTNUYXZYKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356098 | |
Record name | tert-Butyl (3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-formylpyridin-4-yl)carbamate | |
CAS RN |
116026-93-8 | |
Record name | tert-Butyl (3-formylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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